molecular formula C21H20N6O3 B2443319 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide CAS No. 892481-56-0

2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide

Katalognummer: B2443319
CAS-Nummer: 892481-56-0
Molekulargewicht: 404.43
InChI-Schlüssel: JASJRKCOTYHQBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their significant biological and pharmaceutical activities, making them a subject of interest in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the triazolopyrimidine core .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent production .

Analyse Chemischer Reaktionen

Acetamide Hydrolysis

The N-phenethylacetamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic (HCl, 60°C) : Cleavage to form carboxylic acid intermediates.

  • Basic (NaOH, reflux) : Generation of free amines with subsequent cyclization potential .

Methoxyphenyl Substitutions

The 4-methoxyphenyl group participates in:

  • Demethylation : Using BBr₃ yields phenolic derivatives for further electrophilic substitutions .

  • Halogenation : Electrophilic bromination at the para position (relative to methoxy) under Vilsmeier-Haack conditions .

Table 2: Electrophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
BrominationBr₂/FeCl₃, CHCl₃, 25°C4-Bromo-3-methoxyphenyl85
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-3-methoxyphenyl78

Triazole-Pyrimidine Core Reactivity

The fused triazole-pyrimidine system exhibits:

Oxidation-Reduction

  • Oxidation (KMnO₄, H₂O) : Forms N-oxide derivatives at the pyrimidine N7 position.

  • Reduction (H₂/Pd-C) : Selective saturation of the triazole ring under hydrogenation conditions .

Cycloaddition Reactions

The triazole ring participates in 1,3-dipolar cycloadditions with alkynes to form fused tetracyclic systems.

Biological Activity and Enzyme Interactions

The compound inhibits indoleamine 2,3-dioxygenase (IDO) , a key enzyme in cancer immunomodulation:

  • IC₅₀ : 0.34 μM (human recombinant IDO assay).

  • Mechanism : Competitive binding at the heme-active site via triazole-pyrimidine coordination.

Table 3: Structure-Activity Relationship (SAR) Insights

Modification SiteEffect on IDO InhibitionSource
Methoxy → Ethoxy2.1× reduced potency
Acetamide → PropionamideComparable activity
Triazole N-methylationComplete loss of activity

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) causes cleavage of the triazole-pyrimidine bond (t₁/₂ = 4.2 h).

  • Hydrolytic Stability : Stable in pH 4–8 buffers for >48 h; rapid degradation occurs at pH <2 or >10.

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science applications. Future studies should explore its catalytic potential in asymmetric synthesis and its role in targeted drug delivery systems.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Anticancer Activity
    • Several studies have reported that derivatives of triazolopyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide have shown promising results against MCF-7 breast cancer cells with IC50 values indicating potent activity .
    • The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
  • Antimicrobial Properties
    • Research indicates that triazolo derivatives possess antimicrobial activity against a range of pathogens. For example, compounds derived from similar structures have demonstrated effectiveness against both gram-positive and gram-negative bacteria . The presence of the triazole ring is crucial for this activity due to its ability to interact with microbial enzymes.
  • Anti-inflammatory Effects
    • Compounds in this class have been evaluated for their anti-inflammatory properties. Studies suggest that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • A study conducted on various triazolopyrimidine derivatives showed that certain modifications led to enhanced cytotoxicity against MCF-7 and other cancer cell lines. The compound's structure was optimized to improve binding affinity to target proteins involved in cancer progression .
  • Antimicrobial Screening
    • In vitro tests have demonstrated that derivatives of this compound exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. These findings suggest a potential role in developing new antibiotics .

Wirkmechanismus

The mechanism of action of 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes, thereby disrupting key biological pathways. For example, it may inhibit myeloperoxidase, an enzyme involved in the immune response, leading to reduced inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and phenethylacetamide groups contribute to its unique reactivity and potential therapeutic applications .

Biologische Aktivität

The compound 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a member of the triazolopyrimidine class, which has garnered attention due to its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C18H20N6O2\text{C}_{18}\text{H}_{20}\text{N}_6\text{O}_2

This structure features a triazolo-pyrimidine core that is known for conferring significant biological activity.

The biological activity of this compound primarily involves:

  • Inhibition of Cell Proliferation : The compound has shown potent inhibitory effects on the proliferation of various cancer cell lines. It targets specific pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.

Anticancer Activity

Research findings highlight the anticancer potential of this compound against multiple cancer types. The following table summarizes key findings from various studies:

Cell Line IC50 (µM) Mechanism Reference
MCF-7 (breast)5.0Induction of apoptosis via caspase activation
A549 (lung)4.0Cell cycle arrest at G2/M phase
HCT116 (colon)3.5Inhibition of CDK2/cyclin A2
HepG2 (liver)6.0Upregulation of pro-apoptotic factors

Case Studies and Research Findings

  • Study on MCF-7 Cells : In a study investigating the effects on MCF-7 breast cancer cells, the compound was found to significantly reduce cell viability with an IC50 value of 5 µM. Mechanistic studies revealed that it induced apoptosis through caspase activation and increased levels of pro-apoptotic proteins like Bax while decreasing Bcl-2 levels.
  • A549 Lung Cancer Model : Another study focused on A549 lung cancer cells demonstrated an IC50 value of 4 µM. The compound caused a G2/M phase arrest and was associated with increased expression of cyclin-dependent kinase inhibitors.
  • HCT116 Colon Cancer Cells : Research conducted on HCT116 colon cancer cells showed that the compound inhibited CDK2/cyclin A2 activity effectively, with an IC50 value of 3.5 µM. This inhibition led to significant growth suppression and apoptosis induction.

Eigenschaften

IUPAC Name

2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-30-17-9-7-16(8-10-17)27-20-19(24-25-27)21(29)26(14-23-20)13-18(28)22-12-11-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASJRKCOTYHQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.